molecular formula C15H19BrFNO B14915403 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

Cat. No.: B14915403
M. Wt: 328.22 g/mol
InChI Key: BPYJNEABRNHJGW-UHFFFAOYSA-N
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Description

4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that belongs to the class of substituted piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Bromination: The piperidine ring is then brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Fluorophenyl Butanone: The brominated piperidine is coupled with 4-fluorophenyl butanone using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the butanone moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom on the piperidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could result in various substituted piperidines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, potentially as a ligand for receptors.

    Medicine: Investigated for its potential therapeutic effects, possibly as a precursor to drugs targeting neurological conditions.

    Industry: Used in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one would depend on its specific interactions with molecular targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
  • 4-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
  • 4-(4-Hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

Uniqueness

The presence of the bromine atom in 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C15H19BrFNO

Molecular Weight

328.22 g/mol

IUPAC Name

4-(4-bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C15H19BrFNO/c16-13-7-10-18(11-8-13)9-1-2-15(19)12-3-5-14(17)6-4-12/h3-6,13H,1-2,7-11H2

InChI Key

BPYJNEABRNHJGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Br)CCCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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